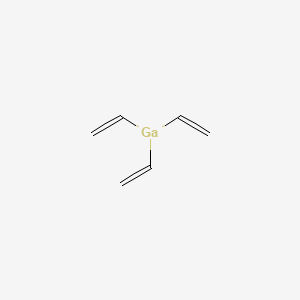

Gallium, triethenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gallium, triethenyl- is an organogallium compound with the chemical formula C₆H₉Ga. It is a colorless liquid that is typically handled with air-free techniques due to its pyrophoric nature. This compound is used as a metalorganic source of gallium for metalorganic vapor phase epitaxy (MOVPE) of compound semiconductors .

Preparation Methods

The synthesis of Gallium, triethenyl- involves the alkylation of gallium trichloride. One common method is the reaction of gallium trichloride with ethyl Grignard reagent in ether, producing the diethyl ether adduct of Gallium, triethenyl-. the ether is not easily removed. An alternative route involves transmetalation with triethylaluminium according to the equation: [ \text{GaCl}_3 + 3 \text{AlEt}_3 \rightarrow \text{GaEt}_3 + 3 \text{AlClEt}_2 ] This method is preferred for its higher efficiency and selectivity .

Chemical Reactions Analysis

Gallium, triethenyl- undergoes several types of chemical reactions:

Oxidation: It readily converts to the air-stable, colorless alkoxide by oxidation[ \text{GaEt}_3 + 0.5 \text{O}_2 \rightarrow \text{GaEt}_2(\text{OEt}) ]

Alcoholysis: It reacts with ethanol to form the alkoxide[ \text{GaEt}_3 + \text{EtOH} \rightarrow \text{GaEt}_2(\text{OEt}) + \text{EtH} ]

Scientific Research Applications

Gallium, triethenyl- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of gallium-containing compounds and materials.

Medicine: Gallium compounds are being explored for their potential in treating infections and certain types of cancer

Industry: It is used in the production of semiconductors and light-emitting diodes (LEDs) due to its ability to form high-purity gallium nitride films

Mechanism of Action

The mechanism of action of Gallium, triethenyl- primarily involves its ability to mimic iron. Gallium can replace iron in redox enzymes, inhibiting bacterial growth by targeting multiple iron/heme-dependent biological processes. This disruption of iron metabolism leads to the inhibition of bacterial growth and the suppression of drug resistance development .

Comparison with Similar Compounds

Gallium, triethenyl- can be compared with other organogallium compounds such as trimethylgallium. Both compounds are used in the MOVPE of compound semiconductors, but Gallium, triethenyl- has been shown to produce films with lower carbon impurity concentrations . Other similar compounds include gallium nitrate, gallium chloride, and gallium citrate, which are used in various medical and industrial applications .

Properties

CAS No. |

1188-13-2 |

|---|---|

Molecular Formula |

C6H9Ga |

Molecular Weight |

150.86 g/mol |

IUPAC Name |

tris(ethenyl)gallane |

InChI |

InChI=1S/3C2H3.Ga/c3*1-2;/h3*1H,2H2; |

InChI Key |

IDSSCLWKOQPTHO-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Ga](C=C)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine]](/img/structure/B14762889.png)

![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid](/img/structure/B14762896.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester](/img/structure/B14762909.png)

![(7Z,10Z)-12-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B14762956.png)